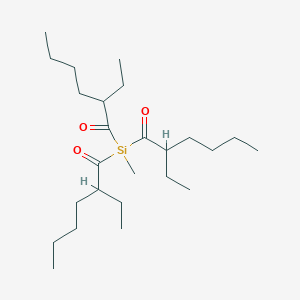
1,1',1''-(Methylsilanetriyl)tris(2-ethylhexan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) is a silicon-based compound characterized by its unique structure, which includes three 2-ethylhexan-1-one groups attached to a central methylsilanetriyl core
Preparation Methods
The synthesis of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) typically involves the reaction of methyltrichlorosilane with 2-ethylhexan-1-ol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol groups, which are subsequently converted to the desired product through condensation reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon’s role in biological systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon, allowing the compound to participate in various biochemical processes. The specific pathways involved depend on the context in which the compound is used, such as in drug delivery or as a catalyst in chemical reactions.
Comparison with Similar Compounds
1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) can be compared with other silicon-based compounds such as:
1,1’,1’'-(Methylsilanetriyl)tris(2-phenyl-1,1,2,2-tetramethyldisilane): This compound has a similar silicon core but different substituents, leading to distinct chemical properties and applications.
1,1’,1’'-(Methylsilanetriyl)tris(oxy)tris(butan-2-amine): Another silicon-based compound with different functional groups, resulting in unique reactivity and uses. The uniqueness of 1,1’,1’'-(Methylsilanetriyl)tris(2-ethylhexan-1-one) lies in its specific combination of 2-ethylhexan-1-one groups and a methylsilanetriyl core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
112405-02-4 |
|---|---|
Molecular Formula |
C25H48O3Si |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
1-[bis(2-ethylhexanoyl)-methylsilyl]-2-ethylhexan-1-one |
InChI |
InChI=1S/C25H48O3Si/c1-8-14-17-20(11-4)23(26)29(7,24(27)21(12-5)18-15-9-2)25(28)22(13-6)19-16-10-3/h20-22H,8-19H2,1-7H3 |
InChI Key |
DVSQVSBMEMNMJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)[Si](C)(C(=O)C(CC)CCCC)C(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



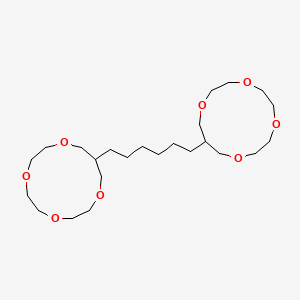
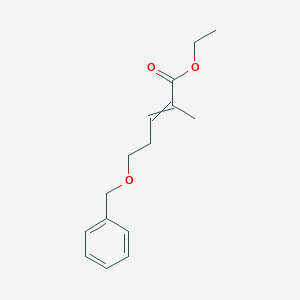
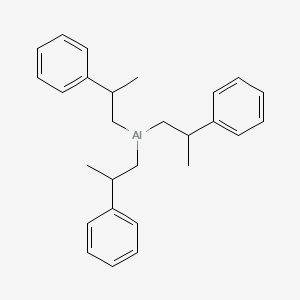
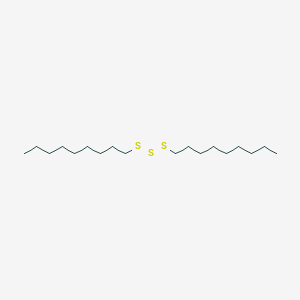
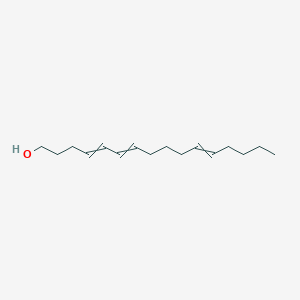
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
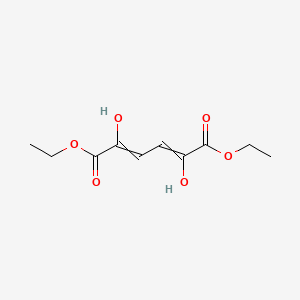
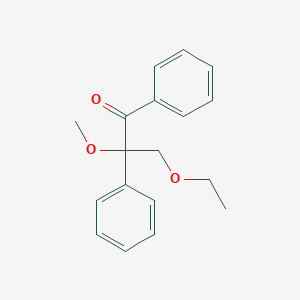
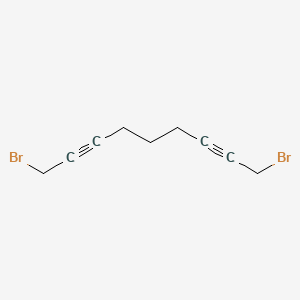
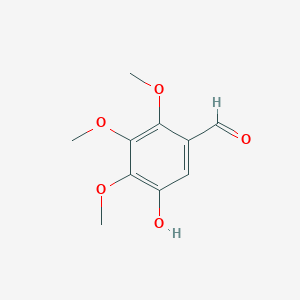
![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
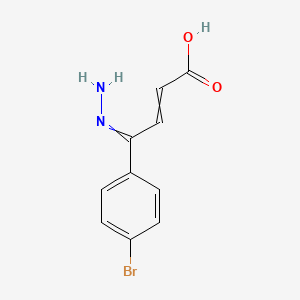
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
